REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5](O)=[O:6]>C1COCC1>[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([CH2:5][OH:6])[CH:8]=[CH:9][C:10]=1[CH3:11]
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Name
|
|
Quantity
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6.5 g
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Type
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reactant
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Smiles
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BrC=1C(=C(C(=O)O)C=CC1C)C
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
stirred for 12 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Analysis by LC indicated that reaction
|
Type
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CONCENTRATION
|
Details
|
The solution was concentrated to dryness
|
Type
|
DISSOLUTION
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Details
|
redissolved in DCM
|
Type
|
WASH
|
Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting (3-bromo-2,4-dimethylphenyl)methanol was used for the next step with out further purification
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(C=CC1C)CO)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |